2-(3-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-(3-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that features both fluorine and sulfonyl functional groups. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Nitration: of aniline derivatives to introduce nitro groups.
Reduction: of nitro groups to amines.
Sulfonylation: to introduce the sulfonyl group.
Fluorination: to introduce fluorine atoms.
Acylation: to form the acetamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions could target the acetamide or sulfonyl groups.
Substitution: The fluorine atoms may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
2-(3-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide could have various applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms might enhance binding affinity or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-fluoroanilino)-N-(3-fluorophenyl)acetamide
- 2-(3-chloro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide
- 2-(3-fluoro-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide
Uniqueness
The unique combination of fluorine and sulfonyl groups in 2-(3-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide may confer distinct chemical and biological properties, such as enhanced metabolic stability or specific binding interactions.
Properties
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(14-7-3-5-12(17)9-14)10-15(20)18-13-6-2-4-11(16)8-13/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMVSPKIGEXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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